molecular formula C9H12N2 B3266289 Indolin-5-ylmethanamine CAS No. 42181-11-3

Indolin-5-ylmethanamine

Cat. No. B3266289
CAS RN: 42181-11-3
M. Wt: 148.20
InChI Key: FBQVWRQGESOMSI-UHFFFAOYSA-N
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Description

Indolin-5-ylmethanamine, also known as this compound dihydrochloride, is a chemical compound with the CAS Number: 1242338-94-8 . It has a molecular weight of 221.13 . The compound is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .


Molecular Structure Analysis

The InChI code for this compound dihydrochloride is 1S/C9H12N2.2ClH/c10-6-7-1-2-9-8 (5-7)3-4-11-9;;/h1-2,5,11H,3-4,6,10H2;2*1H . This indicates that the compound consists of a benzene ring fused with a five-membered nitrogenous ring .


Physical And Chemical Properties Analysis

This compound dihydrochloride is a solid at room temperature . It is stored in an inert atmosphere at room temperature .

Safety and Hazards

The safety information for Indolin-5-ylmethanamine dihydrochloride includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

2,3-dihydro-1H-indol-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,11H,3-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQVWRQGESOMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolin-5-ylmethanamine
Reactant of Route 2
Indolin-5-ylmethanamine
Reactant of Route 3
Indolin-5-ylmethanamine
Reactant of Route 4
Indolin-5-ylmethanamine
Reactant of Route 5
Indolin-5-ylmethanamine
Reactant of Route 6
Indolin-5-ylmethanamine

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